10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate
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Overview
Description
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo[b,f]thiepin with amines in the presence of reducing agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties .
Scientific Research Applications
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including antiviral and antidepressant activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate involves its interaction with specific molecular targets. It is known to inhibit viral replication by targeting viral helicases and may also interact with dopamine receptors, contributing to its antidepressant effects . The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine: This compound shares a similar core structure but has different substituents, leading to distinct pharmacological properties.
10,11-Dihydrodibenz(b,f)oxazepin-11-one: Another related compound with a different heterocyclic ring, used in various chemical synthesis studies.
Uniqueness
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to inhibit viral replication and interact with dopamine receptors makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
16946-57-9 |
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Molecular Formula |
C14H14ClNOS |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
(5-hydroxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azanium;chloride |
InChI |
InChI=1S/C14H13NOS.ClH/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(13)16;/h1-8,13-14,16H,15H2;1H |
InChI Key |
XRRKWCPTCNWRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3S2)O)[NH3+].[Cl-] |
Origin of Product |
United States |
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